molecular formula C9H9ClO3S B1584173 4-Chlorophenylsulfonylacetone CAS No. 5000-48-6

4-Chlorophenylsulfonylacetone

Cat. No.: B1584173
CAS No.: 5000-48-6
M. Wt: 232.68 g/mol
InChI Key: BRDBHPZILGTBFY-UHFFFAOYSA-N
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Description

4-Chlorophenylsulfonylacetone is an organic compound with the molecular formula C9H9ClO3S and a molecular weight of 232.684 g/mol . It is also known by other names such as 1-(4-chlorophenyl)sulfonylpropan-2-one and 4-chlorobenzenesulfonylpropan-2-one . This compound is characterized by the presence of a chlorophenyl group attached to a sulfonylacetone moiety, making it an important intermediate in various chemical reactions and industrial applications.

Preparation Methods

The synthesis of 4-Chlorophenylsulfonylacetone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with acetone to yield the final product . The reaction conditions generally include maintaining a controlled temperature and pH to ensure high yield and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize waste. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

4-Chlorophenylsulfonylacetone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides. This reaction often requires the presence of a catalyst or a strong base.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield 4-chlorobenzenesulfonic acid, while reduction with sodium borohydride may produce 4-chlorophenylsulfide.

Scientific Research Applications

4-Chlorophenylsulfonylacetone has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein modification. Its sulfonyl group can react with amino acid residues in proteins, making it useful in biochemical research.

    Medicine: this compound is investigated for its potential therapeutic properties, including its use as an anti-inflammatory and antimicrobial agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Chlorophenylsulfonylacetone involves its ability to interact with biological molecules, particularly proteins and enzymes. The sulfonyl group can form covalent bonds with nucleophilic amino acid residues, leading to the inhibition of enzyme activity or modification of protein function. This interaction can affect various molecular targets and pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

4-Chlorophenylsulfonylacetone can be compared with other similar compounds, such as:

    4-Bromophenylsulfonylacetone: Similar in structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    4-Methylphenylsulfonylacetone: Contains a methyl group instead of a chlorine atom. This compound may have different physical and chemical properties, affecting its applications and reactivity.

    4-Nitrophenylsulfonylacetone:

The uniqueness of this compound lies in its specific reactivity and the presence of the chlorine atom, which can influence its chemical behavior and interactions with other molecules.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-7(11)6-14(12,13)9-4-2-8(10)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDBHPZILGTBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334596
Record name 4-Chlorophenylsulfonylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5000-48-6
Record name 1-[(4-Chlorophenyl)sulfonyl]-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5000-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorophenylsulfonylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5000-48-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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